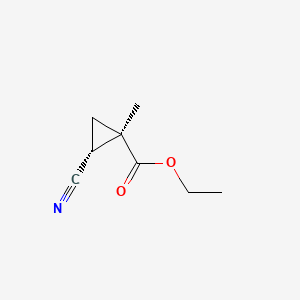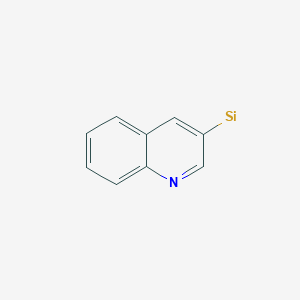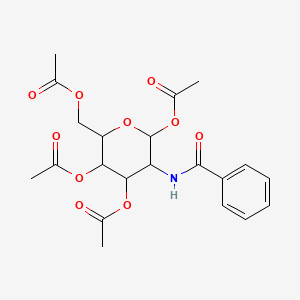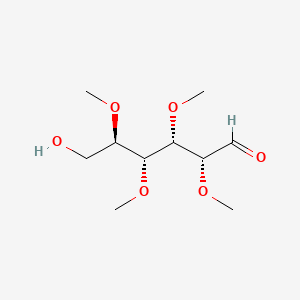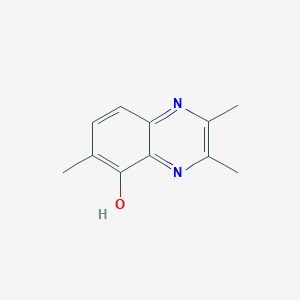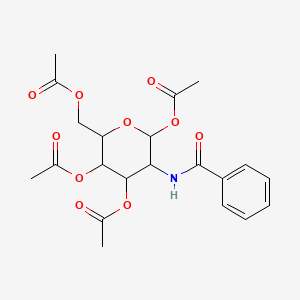
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose is a synthetic derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions and a benzoylamino group at the 2 position of the hexopyranose ring.
準備方法
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the use of acetic anhydride and pyridine as reagents to introduce acetyl groups at the specified positions. The benzoylamino group is introduced through a reaction with benzoyl chloride in the presence of a base such as triethylamine .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
化学反応の分析
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The acetyl and benzoylamino groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Major products formed from these reactions include deacetylated derivatives, alcohols, and substituted glucosamine analogs.
科学的研究の応用
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involved in carbohydrate metabolism.
Medicine: It has potential therapeutic applications in the treatment of cancer and viral infections due to its ability to inhibit specific enzymes and pathways.
Industry: The compound is used in the production of biodegradable polymers and as a precursor for the synthesis of other bioactive molecules .
作用機序
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose involves its interaction with specific enzymes and molecular targets. The compound can inhibit glycosidases and glycosyltransferases, enzymes that play crucial roles in carbohydrate metabolism. By binding to the active sites of these enzymes, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity .
類似化合物との比較
1,3,4,6-Tetra-O-acetyl-2-(benzoylamino)-2-deoxyhexopyranose can be compared with other similar compounds such as:
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxyhexopyranose: This compound lacks the benzoylamino group and is used primarily in the synthesis of glycosides.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose: The azido group in this compound makes it useful for click chemistry applications.
1,3,4,6-Tetra-O-acetyl-2-deoxyhexopyranose: This compound is simpler and is used as an intermediate in various synthetic pathways.
The uniqueness of this compound lies in its benzoylamino group, which imparts specific biochemical properties and potential therapeutic applications .
特性
CAS番号 |
10380-88-8 |
|---|---|
分子式 |
C21H25NO10 |
分子量 |
451.4 g/mol |
IUPAC名 |
(3,4,6-triacetyloxy-5-benzamidooxan-2-yl)methyl acetate |
InChI |
InChI=1S/C21H25NO10/c1-11(23)28-10-16-18(29-12(2)24)19(30-13(3)25)17(21(32-16)31-14(4)26)22-20(27)15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3,(H,22,27) |
InChIキー |
YCDLVTWRPTYDJW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


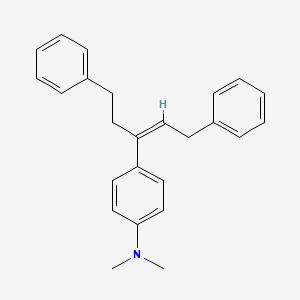
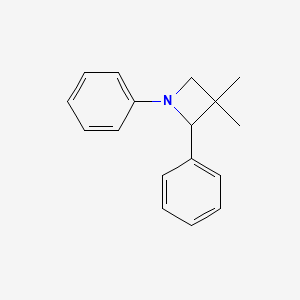
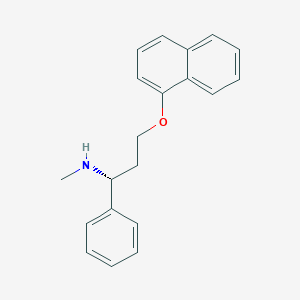

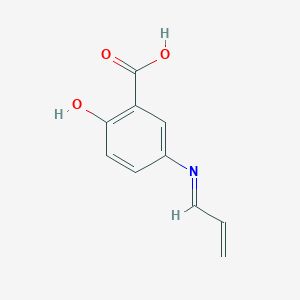
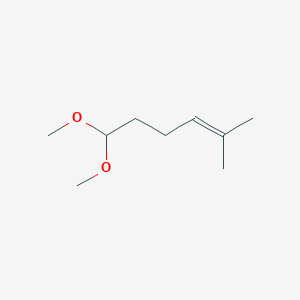
![(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B13818860.png)

![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)
